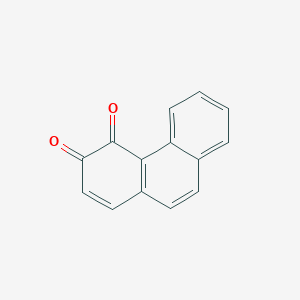

3,4-Phenanthrenedione

Description

Structure

3D Structure

Properties

IUPAC Name |

phenanthrene-3,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O2/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGGYWQZHFAHRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=O)C(=O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197108 | |

| Record name | 3,4-Phenanthrenequinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4733-11-3 | |

| Record name | 3,4-Phenanthrenequinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004733113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Phenanthrenedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Phenanthrenequinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-PHENANTHRENEQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5W093U4IM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for 3,4 Phenanthrenedione

Direct Oxidation Routes to 3,4-Phenanthrenedione

The direct oxidation of the phenanthrene (B1679779) core represents the most straightforward conceptual approach to this compound. However, controlling the regioselectivity of this oxidation to favor the 3,4-positions over the more electronically activated 9,10-positions is a significant challenge.

Oxidation of Phenanthrene and Substituted Phenanthrenes

The direct oxidation of unsubstituted phenanthrene typically yields 9,10-phenanthrenequinone as the major product due to the high electron density and accessibility of the 9,10-double bond. Achieving oxidation at the 3,4-positions often requires the use of specific biological systems or the presence of directing groups on the phenanthrene ring. The metabolic pathways in certain microorganisms have been shown to produce 3,4-oxygenated phenanthrene derivatives, which can then be chemically converted to the dione (B5365651).

Methodologies Employing Chromium Reagents

Chromium-based oxidants, such as chromic acid (CrO₃) and potassium dichromate (K₂Cr₂O₇), are powerful reagents for the oxidation of polycyclic aromatic hydrocarbons. While these reagents are highly effective for converting phenanthrene to 9,10-phenanthrenequinone, their application for the direct synthesis of this compound from unsubstituted phenanthrene is not regioselective and generally not a viable method. The reaction mechanism typically involves attack at the most reactive 9,10-positions. orgsyn.org However, the oxidation of a precursor, 3,4-dihydroxyphenanthrene, with such reagents would be a standard method to furnish the final dione.

Alternative Oxidative Transformations

Alternative methods, particularly those employing biocatalysis, have shown significant promise in achieving regioselective oxidation at the 3,4-positions.

Biocatalytic Oxidation: Certain soil bacteria, particularly from the Pseudomonas genus, have demonstrated the ability to metabolize phenanthrene through a pathway that involves the 3,4-positions. nih.gov These microorganisms utilize dioxygenase enzymes to produce trans-3,4-dihydro-3,4-dihydroxyphenanthrene. nih.gov This diol is a key intermediate which can be subsequently oxidized by other enzymes or chemical reagents to yield 3,4-dihydroxyphenanthrene. nih.gov Further oxidation of this diol provides a direct route to this compound. Studies on rat and human liver microsomes have also identified 3,4-dihydro-phenanthrene-diol as a metabolite of phenanthrene, highlighting the biological relevance of this oxidative pathway. nih.gov

Table 1: Biocatalytic Oxidation of Phenanthrene

| Starting Material | Catalyst/System | Key Intermediate | Product Precursor |

|---|---|---|---|

| Phenanthrene | Pseudomonas sp. (soil bacteria) | Dioxygenase enzymes | trans-3,4-Dihydro-3,4-dihydroxyphenanthrene |

| Phenanthrene | Rat/Human Liver Microsomes | Cytochrome P450 enzymes | 3,4-Dihydro-phenanthrene-diol |

Synthesis of Phenanthrenedione Core Structures from Precursors

Building the phenanthrene skeleton from smaller, functionalized precursors offers a more controlled and versatile approach to synthesizing specifically substituted phenanthrenequinones, including the 3,4-isomer. These methods involve constructing the tricyclic system through multi-step sequences that often culminate in a key cyclization reaction.

Multi-Step Approaches to Phenanthrenediones

Multi-step synthesis provides the flexibility to introduce functional groups at desired positions before the final phenanthrene ring system is formed. vapourtec.comyoutube.com A general strategy involves the synthesis of a substituted biphenyl (B1667301) derivative that contains the necessary functionalities to form the third ring. For this compound, this would typically involve a biphenyl precursor with appropriate groups at the 2- and 2'-positions, which can then be induced to cyclize. A historical synthesis of 3,4-phenanthraquinone was reported as early as 1918, demonstrating the long-standing interest in constructing this specific isomer. rsc.org

Cyclization Reactions in Phenanthrenequinone (B147406) Synthesis

The final ring-closing step is the cornerstone of many synthetic strategies toward the phenanthrene core. Various modern catalytic and thermal methods have been developed for this purpose.

Transition-Metal Catalyzed Cyclizations: Powerful methods for forming the phenanthrene ring involve the transition-metal-catalyzed cycloisomerization of readily available biphenyl derivatives. For example, 2'-alkynyl-biphenyls can be converted to substituted phenanthrenes using catalysts based on platinum, gold, or other heavy metals. nih.gov The substitution pattern on the final phenanthrene product is directly controlled by the substituents on the biphenyl starting material, making this a highly modular approach. nih.gov

Radical Cyclizations: Tin-mediated radical cyclization of biphenyl aryl acetylenes provides another route to functionalized phenanthrenes. nih.gov These reactions proceed via vinyl radical intermediates that undergo a 6-endo closure onto the biphenyl moiety. By designing the appropriate biphenyl precursor, this method can be adapted to create the 3,4-substitution pattern. nih.gov

Electrocyclization Reactions: Thermal 6π-electrocyclization is a classic and effective method for forming six-membered rings. This strategy has been applied to the synthesis of phenanthrene derivatives from intermediates formed via Diels-Alder reactions. rsc.org The thermolysis of specific precursors can induce an electrocyclization followed by aromatization to yield the stable phenanthrene core. rsc.org

Table 2: General Cyclization Strategies for Phenanthrene Core Synthesis

| Reaction Type | Precursor Type | Catalyst/Conditions | Key Transformation |

|---|---|---|---|

| Transition-Metal Catalyzed | 2'-Alkynyl-biphenyls | PtCl₂, AuCl₃, etc. in toluene | 6-endo-dig cycloisomerization nih.gov |

| Radical Cyclization | Biphenyl aryl acetylenes | Bu₃SnH, AIBN | 6-endo vinyl radical closure nih.gov |

| Prins/Friedel-Crafts Cascade | 2-(2-Vinylphenyl)acetaldehydes | BF₃·Et₂O | Intramolecular Prins reaction followed by Friedel-Crafts alkylation beilstein-journals.org |

| Electrocyclization | Dihydrodibenzothiophene-S,S-dioxide intermediates | Heat (reflux in nitrobenzene) | 6π-electrocyclization and aromatization rsc.org |

These precursor-based methods, by allowing for the strategic placement of oxygen-containing functional groups or their progenitors on the starting materials, provide a robust and adaptable platform for the targeted synthesis of this compound and its derivatives.

Functionalization and Derivatization of this compound

The reactivity of the ortho-quinone moiety within the this compound structure provides a versatile platform for a variety of chemical transformations. The electron-deficient nature of the two adjacent carbonyl carbons makes them susceptible to nucleophilic attack, while the aromatic rings can undergo electrophilic substitution, albeit influenced by the deactivating effect of the quinone system. This section explores key strategies for the functionalization and derivatization of the this compound core, including the synthesis of substituted analogues, the formation of Schiff base complexes, and the preparation of more complex, modified scaffolds.

Synthesis of Substituted this compound Derivatives

The introduction of various functional groups onto the phenanthrene framework can significantly alter the electronic, optical, and biological properties of this compound. Synthetic strategies generally involve either the functionalization of the pre-formed phenanthrenequinone or the synthesis of the quinone from an already substituted phenanthrene precursor.

One prominent method involves the oxidation of substituted phenanthrene precursors. For instance, phenanthrene derivatives can be converted into their corresponding ortho-quinones in high yields using oxidizing agents like chromium trioxide in glacial acetic acid. academie-sciences.fr This allows for the preparation of this compound derivatives where substituents have been installed on the phenanthrene backbone in earlier steps, such as through Heck coupling and subsequent oxidative photocyclization. academie-sciences.fr

Another powerful technique for creating substituted quinones is the Friedel-Crafts reaction. An efficient synthesis of substituted 9,10-phenanthrenequinones has been described using an intramolecular Friedel-Crafts reaction of an imidazolide, promoted by titanium tetrachloride (TiCl₄). nih.gov This approach involves building a biaryl system through a Suzuki-Miyaura coupling, followed by cyclization to form the quinone ring system. nih.gov While demonstrated for the 9,10-isomer, this strategy of building a substituted biaryl precursor and then executing a ring-closing reaction is a viable pathway for accessing substituted this compound scaffolds.

Furthermore, direct functionalization, such as sulfonation, can be achieved. For example, 9,10-phenanthrenequinone can be sulfonated by heating with concentrated sulfuric acid to yield the corresponding sulfonic acid derivative. academie-sciences.fr This type of direct electrophilic substitution can potentially be applied to the this compound ring system.

| Reaction Type | Reagents/Conditions | Description | Product Example | Reference |

| Oxidation | CrO₃, glacial acetic acid | Oxidation of a pre-substituted phenanthrene to form the corresponding o-quinone. | Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate | academie-sciences.fr |

| Intramolecular Friedel-Crafts | TiCl₄, Imidazolide precursor | Ring closure of a biaryloxoacetic acid derivative to form the quinone structure. | Substituted Phenanthrenequinones | nih.gov |

| Sulfonation | Concentrated H₂SO₄, heat | Direct electrophilic addition of a sulfonic acid group to the aromatic ring. | Phenanthraquinone-2-sulfonic acid (sodium salt) | academie-sciences.fr |

Formation of Schiff Base Complexes from Phenanthrenediones

Schiff bases are a class of compounds containing an imine or azomethine group (–C=N–), typically formed through the condensation reaction of a primary amine with a carbonyl compound. researchgate.nettsijournals.com The two carbonyl groups of this compound make it an excellent substrate for synthesizing mono- or di-substituted Schiff bases. These reactions are often carried out by refluxing the phenanthrenedione and the primary amine in a solvent like methanol (B129727) or ethanol (B145695), sometimes with a few drops of acid as a catalyst. tsijournals.comcore.ac.uk

The resulting Schiff base ligands, which often feature additional donor atoms from the amine component (such as N, O, or S), are effective chelating agents for a wide variety of metal ions. scirp.orgekb.eg For example, phenanthrenequinone-based Schiff bases have been complexed with metals like copper(II) to form square planar complexes. nih.gov The reaction of 9,10-phenanthrenequinone with p-toluyl hydrazone forms a hydrazone Schiff base that can act as a multidentate ligand for transition metals. researchgate.net This principle is directly applicable to this compound, where condensation with primary amines or hydrazines can yield versatile ligands for coordination chemistry. The electronic and steric properties of the primary amine can be varied to fine-tune the properties of the resulting Schiff base and its metal complexes. ekb.eg

| Reactant (Primary Amine) | Reaction | Product Type | Potential Metal Ions for Complexation | Reference |

| Aromatic Amines (e.g., Aniline) | Condensation | Imine | Cu(II), Ni(II), Co(II), Zn(II) | researchgate.net |

| Amino Acids (e.g., Methionine) | Condensation | Imine | Cu(II), Co(II), Ni(II) | nih.gov |

| Hydrazines (e.g., p-Toluyl Hydrazide) | Condensation | Hydrazone | Zn(II), Cd(II), Cu(II), Co(III) | researchgate.net |

| Sulfur-containing Amines | Condensation | Thio-imine | Pd(II), Pt(II) | scirp.org |

Preparation of Modified Phenanthrenedione Scaffolds

Beyond simple substitution, the this compound core can be used as a building block for more complex, modified scaffolds. These transformations often involve reactions at the ortho-quinone moiety to create new heterocyclic rings fused to the phenanthrene framework.

A classic and effective method for modifying ortho-quinones is the reaction with ortho-diamines to form phenazine (B1670421) derivatives. For instance, reacting a phenanthrenequinone with 1,2-diaminobenzene in a solution of acetic acid and ethanol under reflux yields the corresponding dibenz[a,c]phenazine derivative. academie-sciences.fr This reaction is a robust way to extend the aromatic system and create a new, rigid heterocyclic scaffold from the this compound precursor.

Furthermore, the core phenanthrene structure itself can be assembled through methods that allow for significant variation. A 6π-electrocyclization methodology has been reported for assembling a variety of phenanthrene derivatives. rsc.org Photocatalytic methods using visible light have also been employed. For example, 9,10-phenanthrenequinone itself has been used as a photocatalyst to synthesize polysubstituted quinolines from 2-vinylarylimines via an electrocyclization mechanism. acs.org Similar strategies that build the phenanthrene ring system through cyclization reactions offer a route to modified scaffolds that could subsequently be oxidized to the desired 3,4-dione.

| Modification Strategy | Reagents/Conditions | Resulting Scaffold | Description | Reference |

| Phenazine Formation | 1,2-Diaminobenzene, AcOH/EtOH, reflux | Dibenz[a,c]phenazine | Condensation of the ortho-dione with an ortho-diamine to form a new fused pyrazine (B50134) ring. | academie-sciences.fr |

| 6π-Electrocyclization | Thermolysis of Diels-Alder intermediates | Fused Phenanthrenes | An intramolecular cyclization reaction to construct the core phenanthrene aromatic system. | rsc.org |

| Photocatalytic Cyclization | Visible light, photocatalyst | Quinolines and other heterocycles | Using light to induce cyclization reactions, with phenanthrenequinones sometimes acting as the catalyst. | acs.org |

Chemical Reactivity and Mechanistic Investigations of 3,4 Phenanthrenedione

Redox Chemistry of 3,4-Phenanthrenedione Systems

The redox behavior of phenanthrenediones is central to their chemical identity, governing their participation in electron transfer processes and their electrochemical characteristics. As an ortho-quinone, this compound possesses two adjacent carbonyl groups on the phenanthrene (B1679779) framework, which dictates its reactivity in redox reactions.

Electrochemical Reduction and Oxidation Pathways

The electrochemical properties of phenanthrenequinones are of significant interest for applications in materials science, such as in supercapacitors and as electrode modifiers. nih.govresearchgate.net The reduction and oxidation of the quinone moiety are typically reversible processes involving the transfer of electrons to form semiquinone radical anions and dianions.

The electrochemical behavior of the closely related 1,4-phenanthrenequinones has been studied, providing insight into the redox potentials of this class of compounds. The redox potential is influenced by the substitution pattern on the aromatic rings. In studies on various methoxy-substituted 1,4-phenanthrenequinones, it has been observed that the conformation of the molecule, which can be affected by sterically hindered substituents, influences the redox potential. semanticscholar.org For instance, sterically hindered 5-methoxy compounds adopt a twisted conformation, which leads to characteristic changes in their redox potentials compared to less hindered analogues. semanticscholar.org

The electrochemical reduction of phenanthrenequinones can also be utilized in synthetic chemistry. For example, the one-pot concomitant electrochemical reduction of 9,10-phenanthrenequinone and arenediazonium salts has been shown to produce 1,3,4-oxadiazol-2(3H)-ones and dibenzo[c,e]azepines through a proposed radical mechanism. Furthermore, phenanthrenequinone (B147406) moieties can be introduced onto carbon materials via electrochemical oxidation, creating functional materials with specific electrocatalytic activities.

Below is a table of redox potentials for a series of related 1,4-phenanthrenequinones, which illustrates the effect of substitution on this property.

| Compound (1,4-Phenanthrenequinone Derivative) | Substituents | Redox Potential (E½ [V]) | Reference |

|---|---|---|---|

| 1,4-Phenanthrenequinone | Unsubstituted | -0.59 | semanticscholar.org |

| 2-Methoxy-1,4-phenanthrenequinone | 2-MeO | -0.65 | semanticscholar.org |

| 3-Methoxy-1,4-phenanthrenequinone | 3-MeO | -0.70 | semanticscholar.org |

| 5-Methoxy-1,4-phenanthrenequinone | 5-MeO | -0.56 | semanticscholar.org |

| 8-Methoxy-1,4-phenanthrenequinone | 8-MeO | -0.60 | semanticscholar.org |

Electron Transfer Processes Involving Phenanthrenediones

Phenanthrenediones are adept at participating in single-electron transfer (SET) processes, a fundamental step in many chemical and biological reactions. Upon photoexcitation, for instance, the phenanthrenedione molecule can act as either an electron acceptor or donor, depending on the redox potential of the reacting partner.

The excited triplet state of 9,10-phenanthrenequinone is known to initiate SET from various substrates. This process generates radical ion intermediates that drive subsequent chemical transformations. This reactivity is harnessed in photoredox catalysis, where the phenanthrenedione catalyst is continuously regenerated. A common mechanism involves the initial excitation of the phenanthrenedione to its excited state (PQ*). This excited molecule can then accept an electron from a substrate molecule, forming a phenanthrenedione radical anion (PQ•−) and a substrate radical cation. In the presence of an oxidant like molecular oxygen, the PQ•− is oxidized back to its ground state, closing the catalytic cycle. mdpi.com

This ability to facilitate electron transfer also underlies the role of phenanthrene o-quinones in generating reactive oxygen species (ROS). Through redox cycling, they can transfer electrons to molecular oxygen, leading to the formation of superoxide (B77818) radicals and other ROS.

Nucleophilic and Electrophilic Reactivity of the Phenanthrenedione Core

The dicarbonyl system of this compound provides sites for both nucleophilic and electrophilic attack. However, its reactivity is tempered by the aromaticity of the underlying phenanthrene structure.

Addition Reactions with Nucleophiles

While quinones are generally susceptible to nucleophilic attack, the reactivity of phenanthrenediones is distinct. Nucleophilic addition to the carbonyl carbons or the double bonds of the quinone ring can occur, but such reactions are often energetically demanding if they disrupt the aromatic system of the phenanthrene core. nih.gov For example, in the case of 9,10-phenanthrenedione, it has been noted that a nucleophilic addition that leads to dearomatization is highly unfavorable. nih.gov This contrasts with other quinones where such additions are more facile. Consequently, reactions that preserve or quickly restore aromaticity are often favored.

Conjugate Addition Strategies

The term conjugate addition, or Michael addition, typically refers to the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.comlibretexts.org As an o-quinone, this compound does not fit the classic α,β-unsaturated enone structure for a standard Michael reaction. Instead, its conjugated system can participate in other types of addition reactions, notably cycloadditions.

Photo-induced [4+2] cycloadditions (Diels-Alder type reactions) are a well-documented reaction pathway for phenanthrenequinones. nih.govnih.gov In these reactions, the o-quinone system acts as a diene, reacting with an alkene (the dienophile) to form a six-membered ring. For example, 9,10-phenanthrenequinone has been shown to react with various alkenes under photo-irradiation to yield [4+2] cycloadducts. nih.gov This type of reaction can be considered a broader form of conjugate addition, where the entire conjugated dicarbonyl system reacts in a concerted or stepwise manner.

Photoredox Catalysis and Photoinduced Transformations Utilizing Phenanthrenediones

The photochemical properties of phenanthrenediones have led to their use as powerful tools in organic synthesis, particularly as organophotoredox catalysts. While research has heavily focused on the 9,10-isomer, the principles are illustrative of the potential of the phenanthrenedione scaffold.

9,10-Phenanthrenedione has emerged as an inexpensive and effective metal-free photocatalyst for a variety of organic transformations. mdpi.comtandfonline.com It can absorb visible light, promoting it to an excited state with potent oxidizing and reducing capabilities. This allows it to catalyze reactions under mild conditions, often using air as a terminal oxidant. mdpi.comresearchgate.net

A prominent example is its use in a dual catalytic system with a Lewis acid for the Friedel-Crafts functionalization of 3,4-dihydro-1,4-benzoxazin-2-ones with indoles. mdpi.comresearchgate.net The proposed mechanism involves the photo-excited 9,10-phenanthrenedione oxidizing the benzoxazinone (B8607429) via single-electron transfer (SET) to generate a key radical cation intermediate. This intermediate then undergoes further steps, culminating in the nucleophilic attack by indole (B1671886) to form the C-C bond. mdpi.com The catalyst is regenerated by oxygen, making the process highly efficient.

The table below summarizes the optimized conditions for a representative reaction catalyzed by 9,10-phenanthrenedione.

| Entry | Photocatalyst (mol%) | Lewis Acid (mol%) | Solvent | Light Source | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | PQ (10) | None | CH₃CN | White LEDs | 24 | 53 |

| 2 | PQ (5) | Zn(OTf)₂ (10) | CH₃CN | White LEDs | 19 | 85 |

| 3 | PQ (5) | Zn(OTf)₂ (2.5) | CH₃CN | White LEDs | 19 | 91 |

| 4 | PQ (5) | Zn(OTf)₂ (2.5) | CH₃CN | Sunlight | 19 | 89 |

| 5 | None | Zn(OTf)₂ (2.5) | CH₃CN | White LEDs | 24 | Trace |

| 6 | PQ (5) | Zn(OTf)₂ (2.5) | CH₃CN | Dark | 24 | 0 |

Beyond photoredox catalysis, phenanthrenequinones undergo various photoinduced transformations, most notably photocycloaddition reactions. These reactions, including [2+2], [4+2], and [4+4] cycloadditions, provide pathways to complex polycyclic structures that are otherwise difficult to synthesize. nih.govnih.gov

Principles of Phenanthrenedione-Mediated Photocatalysis

Phenanthrenequinone (PQ), including its 3,4-isomer, serves as a photocatalyst by absorbing light and initiating chemical reactions. wikipedia.org The fundamental principle of photocatalysis involves a semiconductor material that, upon absorbing photons with energy exceeding its bandgap, generates electron-hole pairs. researchgate.netresearchgate.net These charge carriers then migrate to the surface to participate in redox reactions. researchgate.net In the context of phenanthrenequinone, the photo-excited state of the molecule interacts with reaction partners to form intermediates, and the catalyst regenerates after each cycle. wikipedia.org

Single-Electron Transfer (SET) Mechanisms in Photoreactions

Single-electron transfer (SET) is a key mechanism in the photoreactions of phenanthrenediones. In the presence of electron-rich alkenes, the photoexcited phenanthrenequinone can engage in SET processes, leading to the formation of ion-radical pairs. nih.gov The regioselectivity of the subsequent photocycloaddition is influenced by the charge and spin-density distribution within these radical ions. nih.gov

Mechanistic studies involving the oxidation of secondary alcohols have shown that the reaction pathway can be dependent on the electronic properties of both the phenanthrenequinone catalyst and the substrate. For certain substrates, a SET mechanism is proposed for the dehydrogenation step. tuni.fi Furthermore, in the context of photocatalytic cyclizations, an oxidative quenching of the photoexcited catalyst by a reactant can initiate a cascade of events starting with a one-electron reduction, ultimately leading to the desired cyclized product through a series of radical intermediates and SET steps. beilstein-journals.org

Hydrogen Atom Transfer (HAT) Pathways in Phenanthrenedione Catalysis

Hydrogen Atom Transfer (HAT) represents another crucial mechanistic pathway in phenanthrenequinone-catalyzed reactions. rug.nlresearchgate.net This process involves the concerted movement of a proton and an electron from a substrate to the excited photocatalyst. nih.gov The effectiveness of a photocatalyst in a HAT process is linked to the bond dissociation energy (BDE) of the bond being broken and formed. nih.gov

For instance, the photo-oxidation of secondary alcohols using an electron-deficient phenanthrenequinone derivative has been shown to proceed via a HAT mechanism. tuni.fi This is supported by Hammett plot analysis and kinetic isotope effect experiments. tuni.fi The development of electrochemically driven HAT catalysis further expands the utility of this mechanism, enabling the functionalization of otherwise unreactive C(sp³)–H bonds. acs.org The choice of the hydrogen abstractor and reaction conditions can allow for selective C–H bond elaboration. acs.org

Photoinduced Cyclization Reactions

Phenanthrenequinones are known to participate in various photoinduced cyclization reactions. nih.govresearchgate.net These reactions can proceed through different pathways, including [2+2], [4+2], and [4+4] photocycloadditions, depending on the structure of the reactants. nih.gov The [4+2] photocycloaddition between phenanthrenequinones and electron-rich alkenes is a notable example, leading to the formation of phenanthrodioxine derivatives. researchgate.net

The mechanism of these cyclizations can be intricate. For example, in the synthesis of phenanthridines, a photocatalyzed intramolecular radical cyclization can occur within a biphenyl-like system. beilstein-journals.org This process often involves the generation of a radical intermediate which then cyclizes onto an adjacent aromatic ring. beilstein-journals.org The efficiency and selectivity of these reactions can be tuned by modifying the substituents on the phenanthrenequinone core. researchgate.net

Photochemical Reactions with Aldehydes: In-Cage vs. Radical Chain Mechanisms

The photochemical reaction of 9,10-phenanthrenequinone with aldehydes has been a subject of mechanistic investigation, particularly concerning the distinction between in-cage and radical chain mechanisms. oup.com In general, the photoreaction of carbonyl compounds with aldehydes can be initiated by hydrogen atom abstraction from the aldehyde by the excited carbonyl compound. researchgate.net This generates a pair of radicals.

One proposed mechanism involves the formation of a radical pair within a "solvent cage". oup.com Alternatively, a radical chain mechanism can occur, where the initially formed radicals propagate a chain reaction. beilstein-journals.org The nature of the aldehyde and the reaction conditions can influence which pathway is dominant. For example, the photolysis of certain aldehydes can lead to the formation of a benzoyl radical, which can then participate in subsequent reactions. beilstein-journals.orgnowgonggirlscollege.co.in

Photocycloaddition Reactions with Electron-Rich Alkenes

Phenanthrenequinones readily undergo photocycloaddition reactions with electron-rich alkenes (ERAs). rsc.org These reactions are often highly efficient and can be classified as a type of "photoclick" reaction. researchgate.net The most common pathway for this reaction is a [4+2] cycloaddition. nih.govresearchgate.net

The kinetics and quantum yields of these reactions can be significantly influenced by the substituents on both the phenanthrenequinone and the alkene. rug.nl For instance, using enamines as the electron-rich alkene can dramatically increase the reaction rate. rug.nl The solvent can also play a crucial role; for example, the presence of DMSO has been found to decrease the reaction rate by quenching the triplet state of the phenanthrenequinone. rsc.org

| Reactant 1 | Reactant 2 | Reaction Type | Key Findings | Reference |

| 9,10-Phenanthrenequinone | Electron-Rich Alkenes | [4+2] Photocycloaddition | Efficient "photoclick" reaction. | researchgate.net |

| 9,10-Phenanthrenequinone | Enamines | [4+2] Photocycloaddition | Drastically enhanced reaction rates. | rug.nl |

| 9,10-Phenanthrenequinone | Electron-Rich Alkenes | [4+2] Photocycloaddition | DMSO as a co-solvent decreases the reaction rate. | rsc.org |

Coordination Chemistry and Metal Complexation Studies

The coordination chemistry of phenanthrene derivatives, including diones, involves the formation of complexes with metal ions. wikipedia.org In these complexes, the phenanthrene-based molecule acts as a ligand, binding to a central metal atom or ion. wikipedia.org The properties of the resulting coordination complex, such as its structure, stability, and reactivity, are determined by the nature of both the metal ion and the ligand. nih.gov

Studies have reported the synthesis and characterization of nickel(II) dibromide complexes with 9,10-phenanthrenequinone derivatives. researchgate.net Additionally, isostructural lanthanide(III) coordination compounds have been formed using this compound-9-oxime ligands. acs.org The formation of these complexes is governed by principles of coordination chemistry, including the charge, size, and electron configuration of the metal ion, and the nature of the donor atoms on the ligand. nih.govlibretexts.org

| Metal Ion | Ligand | Application/Study | Reference |

| Nickel(II) | 9,10-Phenanthrenequinone derivative | Synthesis and characterization of complexes | researchgate.net |

| Lanthanide(III) | This compound-9-oxime | Formation of isostructural coordination compounds | acs.org |

Ligand Properties of Phenanthrenediones

The ligand properties of phenanthrenequinones are primarily documented for the 9,10-isomer, which readily forms complexes with various metals. These complexes are of interest for their potential applications in catalysis and materials science. For instance, 9,10-phenanthrenequinone can act as a redox-active ligand, capable of existing in different electronic states within a metal's coordination sphere. rsc.org Unfortunately, specific studies detailing the synthesis and characterization of metal complexes with this compound as a ligand are not prevalent in the scientific literature, preventing a detailed discussion of its specific coordination modes and the properties of its potential metal complexes.

Structural and Electronic Properties of Phenanthrenedione Metal Complexes

The structural and electronic properties of metal complexes are intrinsically linked to the specific isomer of the phenanthrenequinone ligand. X-ray crystallography studies on complexes of 9,10-phenanthrenequinone and its derivatives have provided detailed insights into their geometries, which are often distorted octahedral or square-planar. researchgate.netnih.gov These studies have been crucial in understanding the electronic communication between the metal center and the redox-active quinone ligand.

In contrast, there is a significant lack of crystallographic data for metal complexes of this compound. Without such structural information, a thorough analysis of its electronic properties, including orbital interactions and charge transfer characteristics within a metal complex, remains speculative. A recent review notes that while 3,4-phenanthrenequinone is a known o-oxo phenanthrenequinone, its primary classification in some contexts is as a diterpene quinone based on coexisting homologues. rsc.org

Degradation and Environmental Transformation Mechanisms of Phenanthrenediones

The environmental fate of phenanthrene and its derivatives is a critical area of research due to their classification as pollutants. The degradation of these compounds can occur through various pathways, including oxidative processes and radical-mediated reactions.

Radical-Mediated Decomposition Processes

Radical-mediated reactions are central to the atmospheric degradation of polycyclic aromatic hydrocarbons. The reaction of phenanthrene with photochemically produced hydroxyl radicals is a key process in its atmospheric removal. rsc.org It is understood that these radical reactions can lead to the formation of phenanthrenequinones. For example, the reaction of gas-phase phenanthrene with nitrate (B79036) radicals (NO3•) is a significant source of 9,10-phenanthrenequinone in the atmosphere. researchgate.net

While it is plausible that similar radical-mediated processes contribute to the formation and subsequent decomposition of this compound, specific experimental or theoretical studies detailing these mechanisms for the 3,4-isomer are lacking. The general mechanism for the oxidative degradation of polymers, which involves the formation of radical intermediates, provides a conceptual framework but lacks the specificity required for a detailed discussion of this compound. ethz.ch

Advanced Spectroscopic and Analytical Characterization of 3,4 Phenanthrenedione

Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its bonds. gatewayanalytical.com The resulting spectrum displays absorption bands corresponding to specific vibrational modes. For 3,4-Phenanthrenedione, characteristic peaks for the C=O (carbonyl) stretching vibrations are prominent, typically appearing in the region of 1650-1800 cm⁻¹. Aromatic C-H stretching vibrations are generally observed in the 3000-3100 cm⁻¹ region. researchgate.net

Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. gatewayanalytical.com It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds. gatewayanalytical.comsapub.org Therefore, the C=C bonds within the aromatic rings of this compound would be expected to produce strong Raman signals. The combination of FT-IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of both the quinone and the phenanthrene (B1679779) structural motifs. spectroscopyonline.com

Table 1: Key Vibrational Spectroscopy Techniques

| Technique | Principle | Information Obtained |

| FT-IR Spectroscopy | Measures the absorption of infrared radiation, causing molecular vibrations. gatewayanalytical.com | Identifies functional groups, particularly polar bonds like C=O. gatewayanalytical.com |

| Raman Spectroscopy | Measures the inelastic scattering of laser light due to molecular vibrations. gatewayanalytical.com | Provides information on non-polar bonds and the skeletal structure of the molecule. gatewayanalytical.comsapub.org |

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. biocompare.com The UV-Vis spectrum of this compound is characterized by absorption bands that arise from its extended conjugated system. A related compound, 9,10-phenanthrenedione, exhibits absorption maxima in the visible region at approximately 412 and 505 nm in acetonitrile. mdpi.com

Fluorescence spectroscopy, on the other hand, measures the emission of light from a molecule after it has absorbed light. biocompare.com While many aromatic compounds are fluorescent, the fluorescence of quinones can be complex. Some quinone derivatives exhibit phosphorescence, which is emission from a triplet excited state. researchgate.net The sensitivity of fluorescence spectroscopy is generally higher than that of UV-Vis absorption spectroscopy. biocompare.comdrawellanalytical.com

Table 2: Comparison of UV-Vis and Fluorescence Spectroscopy

| Feature | UV-Vis Spectroscopy | Fluorescence Spectroscopy |

| Principle | Measures light absorption. biocompare.com | Measures light emission. biocompare.com |

| Sensitivity | Typically in the micromolar range. drawellanalytical.com | Can detect nanomolar or even picomolar concentrations. drawellanalytical.com |

| Specificity | All absorbing molecules in a mixture contribute to the signal. biocompare.com | Can be more specific by selecting excitation and emission wavelengths. biocompare.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of organic molecules like this compound. It provides detailed information about the chemical environment of individual atoms.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of a phenanthrene derivative, the aromatic protons typically resonate in the downfield region, usually between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns are dependent on the substitution pattern on the aromatic rings. For instance, in a related phenanthrene-9-carboxylate, proton signals appear in a range from 7.64 to 8.98 ppm. rsc.org

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The carbonyl carbons of the quinone moiety in this compound are expected to appear significantly downfield, typically in the range of 180-200 ppm, due to the deshielding effect of the oxygen atoms. The aromatic carbons will resonate in the approximate range of 120-150 ppm. For example, the carbonyl carbons in 6,7-dimethoxy-1,4-phenanthrenequinone appear at 186.0 and 188.7 ppm. iastate.edu

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity within the molecule.

COSY spectra show correlations between protons that are coupled to each other, typically through two or three bonds. mnstate.edu This helps in identifying adjacent protons in the aromatic rings.

Table 3: NMR Data for Phenanthrene Derivatives

| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |

| ¹H | 7.0 - 9.0 (aromatic) | Number and environment of protons. |

| ¹³C | 120 - 150 (aromatic), 180 - 200 (carbonyl) | Carbon framework of the molecule. |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₁₄H₈O₂, giving it a molecular weight of approximately 208.21 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺·) would be expected at m/z 208. A characteristic fragmentation pattern for quinones involves the sequential loss of carbon monoxide (CO) molecules. aip.org For 9,10-phenanthrenedione, the mass spectrum shows a molecular ion peak at m/z 208, followed by peaks at m/z 180 (loss of one CO) and m/z 152 (loss of a second CO). aip.org A similar fragmentation pathway would be anticipated for this compound.

Liquid chromatography-mass spectrometry (LC-MS) can also be employed for the analysis of this compound. nih.gov In this technique, the compound is first separated by liquid chromatography and then introduced into the mass spectrometer.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Identity |

| 208 | Molecular Ion (M⁺·) |

| 180 | [M - CO]⁺· |

| 152 | [M - 2CO]⁺· |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical method that combines the separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry. This technique is particularly well-suited for the analysis of non-volatile or thermally labile compounds like this compound.

A significant application of LC-MS has been the identification and quantification of this compound in human urine, linking its presence to environmental exposures like cigarette smoke. uni-rostock.de In a study developing a method for phenanthrene ortho-quinones, researchers used a pre-column derivatization step followed by liquid chromatography-heated electrospray ionization-tandem mass spectrometry (LC-HESI-MS/MS). uni-rostock.denih.gov This approach allowed for the successful separation and identification of this compound from its isomers. The method demonstrated high sensitivity and accuracy, proving effective for biomonitoring studies. nih.gov The derivatization of the quinone improves its chromatographic behavior and ionization efficiency, enabling reliable quantification at very low levels. uni-rostock.de

Table 2: Example of LC-HESI-MS/MS Method for this compound Analysis

| Parameter | Description |

|---|---|

| Technique | Liquid Chromatography-Heated Electrospray Ionization-Tandem Mass Spectrometry (LC-HESI-MS/MS) |

| Sample Type | Human Urine |

| Key Finding | Successful identification and quantification of this compound. uni-rostock.denih.gov |

| Method Limit of Detection (LOD) | 1.92 fmol/mL urine. nih.gov |

| Precision (Inter-day) | Relative standard deviations ranged from 5.4% to 8.3%. nih.gov |

| Accuracy | Values were in the range of 85–109%. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. The process involves vaporizing the sample, separating its components in a long capillary column based on their boiling points and polarity, and then detecting them with a mass spectrometer. While highly effective, the high temperatures used in the GC injection port can sometimes cause thermal degradation of sensitive molecules. researchgate.net

For phenanthrenequinones, GC-MS has been utilized as an analytical method. However, for certain applications, LC-MS methods have been shown to offer superior sensitivity. nih.gov For instance, the limit of detection for 9,10-phenanthrenequinone using a previously reported GC-MS method was 1–2 nmol/L, whereas a newer LC-MS/MS method achieved significantly lower detection limits for this compound (1.92 fmol/mL). nih.gov Nonetheless, GC-MS remains a valuable tool for the analysis of phenanthrene derivatives, particularly in environmental monitoring where its robustness and established libraries for spectral matching are advantageous.

Electrochemical Characterization Techniques

Electrochemical techniques are used to investigate the redox properties of molecules, providing insights into their electron transfer kinetics and potential applications in areas like sensors and energy storage.

Cyclic Voltammetry and Chronoamperometry

Cyclic voltammetry (CV) is a primary electrochemical technique used to study the redox behavior of a chemical species. It involves scanning the potential of an electrode and measuring the resulting current. For a redox-active molecule like this compound, CV can determine its reduction and oxidation potentials, corresponding to the interconversion between the quinone and its reduced hydroquinone (B1673460) form. This data is fundamental to understanding its electron-accepting capabilities. Research has identified the redox potential for 3,4-phenanthrenequinone, which is a key parameter for its electrochemical characterization. uni-rostock.de In some studies, CV has been employed to investigate the oxidative degradation of compounds like apomorphine, where phenanthrene-3,4-dione is a resulting product. rsc.org

Chronoamperometry, which measures the current response to a potential step over time, complements CV by providing information about diffusion coefficients and the kinetics of chemical reactions coupled to electron transfer.

Table 3: Redox Potential of this compound

| Compound | Redox Potential (V) |

|---|

| 3,4-Phenanthrenequinone | -0.153 |

Data sourced from RosDok, University of Rostock. uni-rostock.de

Electrochemical Impedance Spectroscopy

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that probes the electrochemical interface by applying a small amplitude AC potential over a wide range of frequencies. The resulting impedance data, often visualized in a Nyquist plot, can be modeled with an equivalent electrical circuit to quantify various interfacial processes. These include the solution resistance (Rs), the charge-transfer resistance (Rct) of a redox reaction, and the double-layer capacitance (Cdl) at the electrode surface.

While specific EIS studies focused solely on this compound are not prominent in the reviewed literature, the technique is highly applicable. For instance, in studies involving phenanthrenequinone-modified electrodes for applications like supercapacitors, EIS is a standard method to evaluate the electrode's performance, including its capacitance and resistance characteristics. Such analysis would be critical for characterizing the interface of an electrode modified with this compound to understand its charge storage and transfer properties.

Applications in Electrochemical Sensors and Modified Electrodes

The distinct redox properties of quinones make them excellent candidates for modifying electrode surfaces for use in electrochemical sensors and energy storage devices. When a molecule like this compound is immobilized on an electrode surface, it can act as a redox mediator, facilitating electron transfer with other molecules in a solution or storing charge through its reversible redox reaction.

A recent review highlighted research where phenanthrenequinone (B147406) (PQ) was used to modify nitrogen-doped hollow carbon spheres to create high-performance supercapacitor electrode materials. The resulting modified electrodes exhibited a substantial increase in capacitance, demonstrating the utility of the quinone's redox activity for energy storage. Although the specific isomer was not detailed, this application illustrates the principle by which this compound could be used. By modifying an electrode with this compound, it is possible to develop selective electrochemical sensors that respond to specific analytes or create novel materials for advanced batteries and supercapacitors.

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,2-dihydroxy-1,2-dihydrophenanthrene |

| 1,2-Phenanthrenequinone |

| 3,4-dihydroxy-3,4-dihydrophenanthrene |

| This compound |

| 9,10-phenanthrenequinone |

| Apomorphine |

| Carbon |

| Nitrogen |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination

Chiroptical spectroscopy, particularly electronic circular dichroism (ECD), is a powerful, non-empirical spectroscopic method for determining the absolute configuration of chiral molecules. nii.ac.jpucr.edu This technique relies on the differential absorption of left- and right-circularly polarized light by a chiral molecule, providing a unique spectral fingerprint that is highly sensitive to its three-dimensional structure. jascoinc.comruppweb.org For a molecule to be ECD active, it must contain one or more chromophores—light-absorbing groups—within a chiral framework. acs.org

The absolute configuration of a chiral compound, described by the Cahn-Ingold-Prelog (CIP) priority rules as either R or S, dictates the sign and intensity of the observed Cotton effects in its ECD spectrum. wikipedia.orglibretexts.org Enantiomers, which are non-superimposable mirror images, will produce ECD spectra that are perfect mirror images of each other. nii.ac.jp This principle allows for the unambiguous assignment of absolute configuration by comparing experimentally measured ECD spectra with those predicted by quantum chemical calculations, most commonly using time-dependent density functional theory (TD-DFT). acs.orgresearchgate.net

In the context of quinones, the carbonyl groups (C=O) and the aromatic system of the phenanthrene core in this compound constitute the primary chromophores responsible for its electronic transitions. wikipedia.org If this compound were to exist in a non-planar, chiral conformation, or if it were substituted with a chiral auxiliary, it would be amenable to analysis by chiroptical methods. The resulting ECD spectrum would be a function of the spatial arrangement of these chromophores.

The determination of absolute configuration using ECD involves several key steps:

Conformational Analysis: Identifying all stable conformers of the molecule, as the observed ECD spectrum is a population-weighted average of the spectra of all contributing conformers.

Quantum Chemical Calculations: Computing the theoretical ECD spectrum for a specific enantiomer (e.g., the R or S configuration) of each stable conformer.

Spectral Comparison: Comparing the calculated, population-weighted spectrum with the experimental ECD spectrum. A match between the experimental spectrum and the calculated spectrum for a given enantiomer allows for the assignment of its absolute configuration. ucr.edu

While extensive research exists on the chiroptical properties of various phenanthrene derivatives, such as helicene quinones and phenanthrene-fused complexes, specific experimental or theoretical ECD data for this compound itself is not available in the reviewed scientific literature. nii.ac.jpacs.org Studies on related ortho-quinones have demonstrated that the arrangement of the dicarbonyl moiety within a chiral scaffold leads to distinct Cotton effects that can be used to elucidate stereochemical features. However, without specific studies on this compound, a detailed analysis of its chiroptical properties and the generation of specific data tables are not possible at this time.

Should such data become available, a representative data table for a hypothetical chiral derivative of this compound might be structured as follows:

Table 1: Hypothetical Chiroptical Data for a this compound Derivative

| Wavelength (nm) | Experimental Δε [M⁻¹cm⁻¹] | Calculated Δε [M⁻¹cm⁻¹] for (R)-enantiomer |

|---|---|---|

| 380 | +5.2 | +5.5 |

| 350 | -3.8 | -4.0 |

| 290 | +15.7 | +16.1 |

| 265 | -20.3 | -21.0 |

| 240 | +12.1 | +11.8 |

Note: The data presented in this table is purely illustrative and does not represent actual experimental or calculated values for this compound.

Computational and Theoretical Investigations of 3,4 Phenanthrenedione

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure and frontier molecular orbitals (FMOs) of 3,4-phenanthrenedione are critical in understanding its reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions. libretexts.orgutexas.edu

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. libretexts.org The energies of these orbitals and the resulting HOMO-LUMO gap are fundamental parameters in determining the chemical behavior of a molecule. utexas.edumdpi.com For phenanthrene (B1679779) derivatives, the HOMO is often distributed on the phenanthrene moiety itself. researchgate.net Theoretical calculations, such as those using Density Functional Theory (DFT), are employed to determine these energy levels. researchgate.netijarset.com

The introduction of different substituent groups can tune the electronic properties, including the HOMO and LUMO energy levels. rsc.org For instance, in related systems, the nature of substituents on a molecular backbone can significantly alter the HOMO and LUMO energies. rroij.com

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Correlates with the ionization potential and electron-donating ability. ijarset.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Correlates with the electron affinity and electron-accepting ability. ijarset.com |

Energy Gap Analysis and Spectroscopic Properties Prediction

The HOMO-LUMO energy gap is a crucial parameter that influences the stability and reactivity of a molecule. ijarset.com A smaller energy gap is generally associated with higher chemical reactivity and lower kinetic stability. ijarset.com This gap is also directly related to the electronic absorption properties of the molecule. rroij.comrroij.com

Time-dependent DFT (TD-DFT) calculations are a common method used to predict the electronic absorption spectra of molecules, correlating theoretical energy gaps with experimental spectroscopic data. rroij.comrsc.org For instance, in phenanthrenequinones, substituents can affect the singlet and triplet energies, which can be correlated with Hammett parameters that account for resonance and radical character. researchgate.net Studies on 9,10-phenanthrenequinone derivatives have shown that electron-donating groups tend to increase both singlet and triplet energies. researchgate.net

| Property | Computational Method | Predicted Information |

|---|---|---|

| HOMO-LUMO Energy Gap | DFT | Chemical reactivity, kinetic stability, polarizability. ijarset.com |

| Electronic Absorption Spectra | TD-DFT | Predicts UV-Vis absorption wavelengths. rsc.org |

| Singlet and Triplet Energies | Spectroscopy and Hammett Plots | Correlates substituent effects with excited state energies. researchgate.net |

Density Functional Theory (DFT) for Mechanistic Elucidation

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of organic reactions. osti.govmdpi.comnih.gov It allows for the detailed exploration of reaction pathways, characterization of transition states, and prediction of reactivity and selectivity. osti.govnumberanalytics.comnih.gov

Reaction Pathway Mapping and Transition State Characterization

DFT calculations enable the mapping of potential energy surfaces for chemical reactions, identifying intermediates and transition states. rsc.orgosti.govpku.edu.cn A transition state is a high-energy, transient species that represents the energy maximum along a reaction coordinate. numberanalytics.com Characterizing these transition states is crucial for understanding the reaction mechanism and predicting reaction rates. numberanalytics.comgithub.io

Various computational strategies, such as synchronous transit-guided quasi-Newton (QST2 and QST3) methods and relaxed potential energy scans, are used to locate transition structures. github.io Once identified, frequency analysis and intrinsic reaction coordinate (IRC) calculations can confirm the nature of the transition state and ensure it connects the reactants and products. numberanalytics.comgithub.io For complex reactions, DFT can help distinguish between different possible pathways, although the accuracy of various functionals can differ. osti.gov

Prediction of Reactive Sites and Selectivity

DFT-based reactivity indices are powerful tools for predicting the most reactive sites within a molecule. ijarset.comnih.gov The Fukui function, for example, is used to identify sites that are most susceptible to nucleophilic, electrophilic, or radical attack. ijarset.com The local electrophilicity and nucleophilicity indices, derived from global electrophilicity and Fukui functions, can further refine these predictions. nih.gov

Molecular Electrostatic Potential (MESP) maps also provide a visual guide to the reactive sites of a molecule, indicating regions of positive and negative electrostatic potential that are prone to electrophilic and nucleophilic attack, respectively. bhu.ac.in These computational approaches are instrumental in understanding and predicting the regioselectivity and chemoselectivity of chemical reactions. acs.org

Modeling of Photophysical Properties

Computational modeling plays a significant role in understanding the photophysical properties of molecules like this compound. These properties are dictated by the behavior of the molecule upon absorption of light.

Steady-state UV-Visible absorption and phosphorescence emission spectroscopy, combined with nanosecond laser flash photolysis, are experimental techniques used to characterize the excited states of phenanthrenequinones. researchgate.net Computational methods, particularly TD-DFT, complement these experiments by predicting excited state energies and electronic transitions. rsc.org

For example, studies on 9,10-phenanthrenequinone and its derivatives have utilized these combined experimental and theoretical approaches to determine triplet energies and analyze the influence of substituents on their photophysical properties. researchgate.net Modeling the photochemical kinetics is also crucial for applications in materials science, such as in PQ-doped poly(methyl methacrylate) (PQ/PMMA) photopolymers used for holography, where understanding the temporal and spatial variations of chemical species is key. optica.org

Excited State Characterization and Dynamics

Upon absorption of light, this compound is promoted to an electronically excited state. The subsequent relaxation pathways are critical to its photochemical behavior. Studies on the closely related 9,10-phenanthrenequinone (PQ) and its derivatives, which share the same core structure, provide significant insight into these processes.

Following photoexcitation, phenanthrenequinones typically undergo a very rapid intersystem crossing (ISC) from the initial singlet excited state (S₁) to the triplet manifold. rsc.org This process is highly efficient, leading to a high quantum yield of triplet state formation. rsc.org The triplet states are of particular interest as they are often the primary species involved in photoreactions.

Transient absorption spectroscopy is a key technique for characterizing these short-lived excited states. For unsubstituted phenanthrenequinone (B147406), transient absorption spectra reveal the presence of two distinct triplet states, a triplet nπ* state and a triplet ππ* state, which exist in a fast equilibrium. rsc.org These states are characterized by specific absorption bands in the visible region. For instance, studies on PQ show transient absorption bands around 460 nm and 650 nm, attributed to the equilibrated triplet states. rsc.org The lifetime and nature of these triplet states are crucial for applications in photoredox catalysis and photodynamic therapy. mdpi.comresearchgate.net

Femtosecond and nanosecond transient absorption spectroscopy experiments on phenanthrenequinone derivatives have detailed the dynamics of these processes. The initial singlet excited state typically decays on a picosecond timescale, populating the triplet states which then live for nanoseconds to milliseconds, depending on the environment. rsc.org

Table 1: Excited State Properties of Phenanthrenequinones

| Property | Description | Timescale / Wavelength | Reference |

|---|---|---|---|

| Intersystem Crossing (ISC) | Efficient transition from the S₁ state to the triplet manifold. | ~6.4 ps (for a substituted PQ) | rsc.org |

| Triplet State Nature | A rapid equilibrium between 3nπ* and 3ππ* states. | N/A | rsc.org |

Thermally Activated Delayed Fluorescence (TADF) Properties

Thermally Activated Delayed Fluorescence (TADF) is a photophysical process that allows for the harvesting of non-emissive triplet excitons for light emission. wikipedia.orgossila.com This mechanism is of great interest for developing highly efficient organic light-emitting diodes (OLEDs). The key requirement for a molecule to exhibit TADF is a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). ossila.com

A small ΔE_ST allows for an efficient reverse intersystem crossing (rISC) process, where triplet excitons are converted back into singlet excitons by absorbing thermal energy from their surroundings. wikipedia.org These newly populated singlet excitons can then decay radiatively, producing delayed fluorescence that is spectrally identical to the prompt fluorescence. beilstein-journals.org

For this compound, the potential for TADF would be governed by its specific ΔE_ST value. The rapid and efficient intersystem crossing observed in phenanthrenequinones suggests a strong coupling between singlet and triplet manifolds. rsc.org However, for TADF to be efficient, the reverse process (rISC) must also be favorable. Quantum chemical calculations, specifically Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the energies of the S₁ and T₁ states and thus the ΔE_ST. A molecular design that spatially separates the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a common strategy to decrease ΔE_ST and promote TADF. ossila.com While detailed TADF studies on this compound itself are not prominent, the principles of TADF provide a clear theoretical framework for evaluating its potential as an emitter. beilstein-journals.orgrsc.org

Intermolecular Interactions and Charge Transfer Complexes

The electron-deficient nature of the dione (B5365651) system in this compound makes it a good electron acceptor. This property drives its participation in intermolecular interactions, particularly the formation of charge-transfer complexes and ordered supramolecular structures.

Donor-Acceptor Interactions and Charge Transfer Amounts

This compound can form electron donor-acceptor (EDA) or charge-transfer (CT) complexes with suitable electron-donor molecules. wikipedia.org In these complexes, the donor and acceptor molecules are held together by electrostatic forces resulting from a partial transfer of electronic charge from the donor's HOMO to the acceptor's LUMO. wikipedia.orgmdpi.com

Theoretical studies on CT complexes involving phenanthrenequinone derivatives, such as 1,3,6-trinitro-9,10-phenanthrenequinone, provide a quantitative understanding of these interactions. mdpi.comnih.gov Density Functional Theory (DFT) is a powerful method used to model these complexes, calculating their geometries, frontier orbital energies, and, crucially, the amount of charge transferred (Δq) from the donor to the acceptor. nih.govresearchgate.net

The degree of charge transfer is a key parameter that defines the nature of the complex. mdpi.com For complexes between a trinitro-phenanthrenequinone acceptor and strong aromatic π-electron donors, the amount of charge transfer in the ground state has been calculated to be significant.

Table 2: Calculated Charge Transfer in Phenanthrenequinone-based Complexes

| Donor Molecule Type | Calculated Charge Transfer (Δq) in Ground State | Computational Method | Reference |

|---|

These computational findings demonstrate the significant electron-accepting capability of the phenanthrenequinone core, which is fundamental to its role in forming stable CT complexes. mdpi.com The interaction strength and the amount of charge transfer can be tuned by selecting donors with appropriate ionization potentials. wikipedia.org

Supramolecular Assembly Prediction

The same intermolecular forces that drive CT complex formation also govern the self-assembly of this compound molecules into larger, ordered structures, known as supramolecular assemblies. beilstein-journals.orgru.nl Predicting and controlling this assembly is a central goal of crystal engineering and nanoscience. beilstein-journals.org

Studies using scanning tunneling microscopy (STM) have revealed the self-assembly behavior of the related 9,10-phenanthrenequinone on a Au(111) surface. beilstein-journals.org Instead of forming expected crystalline structures, the molecules were observed to form metastable, rectangular tetramers. beilstein-journals.org In these non-intuitive clusters, the net molecular dipoles of the four constituent molecules were all oriented toward the center of the cluster. beilstein-journals.org This type of kinetically controlled, non-equilibrium self-assembly can produce unique supramolecular structures that are not accessible through traditional crystallization methods. beilstein-journals.org Such studies highlight that predicting supramolecular assembly requires consideration of not only molecule-molecule interactions but also molecule-substrate interactions and the specific conditions of deposition. beilstein-journals.org

Quantum Chemical Calculations of Molecular Descriptors

Quantum chemical calculations are essential for determining a variety of molecular descriptors that quantify the physicochemical properties of a molecule. academie-sciences.frmdpi.comresearchgate.net These descriptors, such as dipole moment and polarizability, are derived from the molecule's calculated electronic structure and are fundamental to understanding its interactions with other molecules and with external fields. ucsb.edu

Molecular Dipole Moment and Polarizability

The molecular dipole moment (µ) is a measure of the net polarity of a molecule, arising from the asymmetrical distribution of electron density. libretexts.orgethz.ch It is a vector quantity, and for a molecule to have a non-zero dipole moment, it must have polar bonds and a geometry that does not cause the individual bond dipoles to cancel each other out. libretexts.org For this compound, the two carbonyl groups introduce significant bond dipoles, and its C₂ᵥ symmetry suggests the molecule possesses a net dipole moment.

The polarizability (α) describes the ability of a molecule's electron cloud to be distorted by an external electric field. ethz.ch This distortion induces a temporary dipole moment. Polarizability is a tensor quantity that reflects how easily the electron density can be shifted, which is related to the "softness" of the molecule.

Both the permanent dipole moment and the polarizability can be reliably calculated using various quantum chemical methods.

Table 3: Computational Methods for Dipole Moment and Polarizability

| Method | Description |

|---|---|

| Hartree-Fock (HF) | A foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. |

| Møller–Plesset Perturbation Theory (MP2) | A post-Hartree-Fock method that incorporates electron correlation, often providing more accurate results than HF. repositorioinstitucional.mx |

These calculations typically employ large, flexible basis sets (e.g., aug-cc-pVTZ) to accurately describe the electron distribution, especially the diffuse regions far from the nuclei, which are important for determining response properties like polarizability. repositorioinstitucional.mx The calculated values of dipole moment and polarizability are crucial for modeling intermolecular forces, solvation effects, and nonlinear optical properties. repositorioinstitucional.mxresearchgate.net

Hyperpolarizability and Nonlinear Optical Properties

Computational and theoretical investigations into the hyperpolarizability and nonlinear optical (NLO) properties of phenanthrene derivatives have been a subject of scientific inquiry, primarily focusing on the strategic design of molecules with enhanced NLO responses. These studies often employ quantum computational methods to predict molecular properties and guide the synthesis of novel materials for optoelectronic applications.

Research in this area is heavily based on the principle of creating intramolecular charge transfer (ICT) systems. nih.gov This is typically achieved by substituting a π-conjugated system, such as the phenanthrene core, with both electron-donating groups (donors) and electron-accepting groups (acceptors). nih.govresearchgate.net This "push-pull" electronic mechanism can lead to a significant increase in the first hyperpolarizability (β), a key parameter that quantifies the second-order NLO response of a molecule. nih.gov

While specific computational studies on the hyperpolarizability of this compound are not extensively documented in the reviewed literature, the general principles derived from studies on other phenanthrene derivatives can be applied. The two carbonyl groups in this compound inherently function as electron-withdrawing groups. To create a potent NLO material based on this structure, computational models would typically explore the introduction of strong electron-donating groups onto the phenanthrene skeleton.

Quantum computational studies on various phenanthrene derivatives have successfully utilized methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) to calculate NLO properties. nih.govresearchgate.net For instance, a study on phenanthrene-based molecules with donor-acceptor pairs such as -NH2 and -C(CN)C(CN)2, or pyrrolidinyl and -NO2, demonstrated that these derivatives exhibit very good NLO behavior. nih.gov The calculations in such studies typically involve optimizing the molecular geometry and then computing the polarizabilities and first hyperpolarizabilities. nih.govresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining NLO properties. A smaller HOMO-LUMO energy gap generally correlates with a larger hyperpolarizability, as it indicates easier electronic transitions that contribute to the NLO response. researchgate.net Computational methods are used to calculate these orbital energies and predict the NLO activity of designed molecules. nih.gov

The effect of the surrounding medium can also be incorporated into these theoretical models using approaches like the Conductor-like Polarizable Continuum Model (CPCM), which simulates the presence of different solvents. nih.gov These calculations often show that the NLO properties can be tuned by the polarity of the solvent. nih.govresearchgate.net

The following table summarizes the key parameters and methodologies commonly employed in the computational investigation of the NLO properties of phenanthrene-based molecules.

| Parameter/Method | Description | Relevance to NLO Properties |

| Computational Method | Techniques like Density Functional Theory (DFT) with functionals such as B3LYP, CAM-B3LYP, and M06-2X, or ab initio methods like MP2 are used. nih.govresearchgate.netmdpi.comnih.gov | Provides the theoretical framework for calculating molecular electronic structure and properties. |

| Basis Set | Sets of mathematical functions used to build molecular orbitals (e.g., cc-pVDZ, 6-31G(d,p), 6-311++G(d,p)). nih.govnih.govnih.gov | The choice of basis set affects the accuracy of the computational results. |

| Geometry Optimization | A process to find the most stable three-dimensional arrangement of atoms in the molecule. nih.gov | Accurate molecular geometry is essential for reliable prediction of electronic and NLO properties. |

| Polarizability (α) | A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. nih.govresearchgate.net | A primary indicator of the linear optical response, which is related to the NLO properties. |

| First Hyperpolarizability (β) | A tensor quantity that characterizes the second-order NLO response of a molecule, responsible for effects like second-harmonic generation. nih.govresearchgate.netnih.gov | This is the primary figure of merit for second-order NLO materials. Larger values indicate a stronger response. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. nih.govresearchgate.net | A smaller energy gap often leads to enhanced polarizability and hyperpolarizability due to increased charge transfer possibilities. |

| Solvent Model (e.g., CPCM) | A computational model to simulate the effect of a solvent on the molecule's properties. nih.gov | NLO properties can be significantly influenced by the polarity of the surrounding medium. |

These computational approaches provide a powerful tool for the rational design of new phenanthrene-based materials, including derivatives of this compound, with tailored NLO properties for advanced technological applications. nih.gov

Biological Interactions and Mechanistic Insights of Phenanthrenediones Non Clinical Perspective

Molecular Interactions with Biological Macromolecules

Phenanthrenediones, a class of polycyclic aromatic hydrocarbons, have garnered significant interest for their interactions with biological macromolecules. These interactions are fundamental to understanding their mechanisms of action at a molecular level. The planar aromatic structure of these compounds facilitates various non-covalent and covalent interactions with crucial cellular components like DNA and proteins.

DNA Binding Studies: Intercalation Modes and Binding Affinities

The interaction of phenanthrene (B1679779) derivatives with DNA is a key area of research. The planar structure of these molecules allows them to insert themselves between the base pairs of the DNA double helix, a process known as intercalation. This mode of binding is often characterized by changes in the spectroscopic properties of the molecule and alterations in the physical properties of the DNA, such as an increase in viscosity and melting temperature.